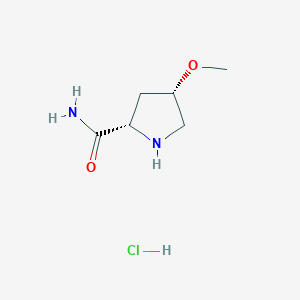
2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that features a fluorophenyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction with the piperidinyl intermediate.
Attachment of the Fluorophenyl Group: The final step involves the attachment of the fluorophenyl group to the acetamide backbone through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the pyridinyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide include:
- 2-(4-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
These compounds share a similar structure but differ in the substituent on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-3-1-15(2-4-17)13-19(24)22-14-16-7-11-23(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOAHAUHZJKJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)
![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2611830.png)
![1-(3,4-dimethylphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2611831.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2611834.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2611835.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2611842.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)
